3-(butylsulfanyl)-N-[cyano(thiophen-3-yl)methyl]propanamide
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Overview
Description
3-(butylsulfanyl)-N-[cyano(thiophen-3-yl)methyl]propanamide is an organic compound that features a thiophene ring, a butylsulfanyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylsulfanyl)-N-[cyano(thiophen-3-yl)methyl]propanamide typically involves the reaction of thiophene derivatives with butylsulfanyl and cyano groups under controlled conditions. One common method involves the use of a thiophene precursor, which undergoes a series of reactions including alkylation, sulfonation, and cyano group introduction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(butylsulfanyl)-N-[cyano(thiophen-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(butylsulfanyl)-N-[cyano(thiophen-3-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and electronic devices
Mechanism of Action
The mechanism of action of 3-(butylsulfanyl)-N-[cyano(thiophen-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
3-cyanocoumarins: Known for their biological and pharmacological applications.
Methoxy- or cyano-substituted thiophene/phenylene co-oligomers: Used in optoelectronic applications.
Uniqueness
3-(butylsulfanyl)-N-[cyano(thiophen-3-yl)methyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-butylsulfanyl-N-[cyano(thiophen-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS2/c1-2-3-6-17-8-5-13(16)15-12(9-14)11-4-7-18-10-11/h4,7,10,12H,2-3,5-6,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOAGTLRYKLEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(=O)NC(C#N)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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